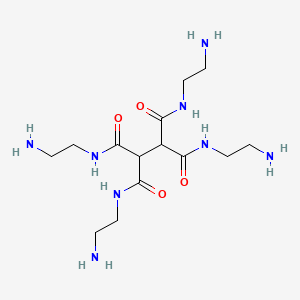
N~1~,N~2~,N'~1~,N'~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple amino and carboxamide groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide typically involves the reaction of ethane-1,1,2,2-tetracarboxylic acid with 2-aminoethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism by which N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminetetraacetic acid (EDTA): Known for its chelating properties.
Nitrilotriacetic acid (NTA): Another chelating agent with similar functional groups.
Uniqueness: N1,N~2~,N’~1~,N’~2~-Tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide is unique due to its specific arrangement of amino and carboxamide groups, which provides distinct reactivity and binding properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
141376-66-1 |
|---|---|
Molekularformel |
C14H30N8O4 |
Molekulargewicht |
374.44 g/mol |
IUPAC-Name |
1-N,1-N,2-N,2-N-tetrakis(2-aminoethyl)ethane-1,1,2,2-tetracarboxamide |
InChI |
InChI=1S/C14H30N8O4/c15-1-5-19-11(23)9(12(24)20-6-2-16)10(13(25)21-7-3-17)14(26)22-8-4-18/h9-10H,1-8,15-18H2,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
InChI-Schlüssel |
UCEILQGUZDDTLG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)C(C(C(=O)NCCN)C(=O)NCCN)C(=O)NCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

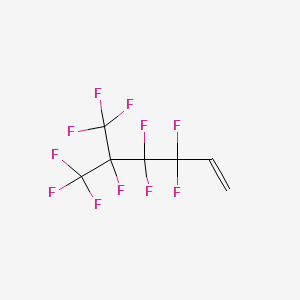
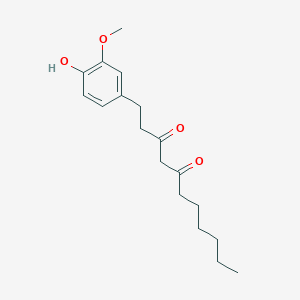
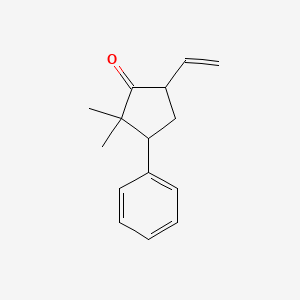
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
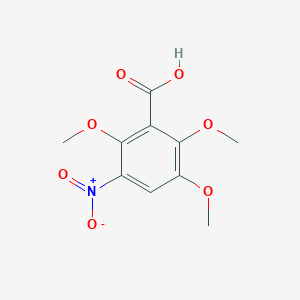
![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
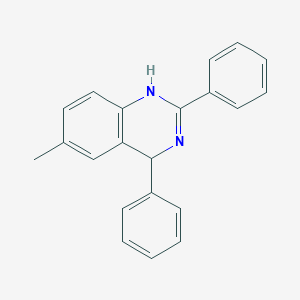
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
